Benzyl 3-ethylpiperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Procure Benzyl 3-ethylpiperazine-1-carboxylate for acid-sensitive synthetic routes requiring orthogonal N-protection. The Cbz group cleaves via hydrogenolysis (H₂/Pd-C), preserving acid-labile moieties unlike Boc analogs. Both enantiomers available as stable HCl salts. Essential for sequential piperazine functionalization in CNS-targeted candidates. Confirm stock and purity for your campaign.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1031927-01-1
Cat. No. B1628826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-ethylpiperazine-1-carboxylate
CAS1031927-01-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
InChIKeyQTRLCDJCCBXKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-ethylpiperazine-1-carboxylate (CAS 1031927-01-1): A Chiral Piperazine Intermediate for Asymmetric Synthesis and CNS Drug Discovery


Benzyl 3-ethylpiperazine-1-carboxylate (CAS 1031927-01-1, molecular formula C₁₄H₂₀N₂O₂, molecular weight 248.32 g/mol) is a chiral piperazine derivative featuring a Cbz (benzyloxycarbonyl) protecting group at the N1 position and an ethyl substituent at the C3 position of the piperazine ring . The compound serves as a protected chiral building block in pharmaceutical synthesis, with both (R)- and (S)-enantiomeric forms available as hydrochloride salts (CAS 1217699-53-0 and 1217764-12-9, respectively) [1]. The Cbz group provides orthogonal protection orthogonal to Boc, enabling sequential nitrogen functionalization strategies essential for constructing complex piperazine-containing drug candidates [2].

Why Benzyl 3-ethylpiperazine-1-carboxylate Cannot Be Replaced by Other 3-Ethylpiperazine Derivatives


Substituting Benzyl 3-ethylpiperazine-1-carboxylate with a different N-protected 3-ethylpiperazine analog (e.g., the Boc-protected variant tert-butyl 3-ethylpiperazine-1-carboxylate, CAS 438050-08-9) fundamentally alters synthetic strategy and outcome due to divergent deprotection chemistry [1]. The Cbz group undergoes cleavage via catalytic hydrogenolysis (H₂/Pd-C), a reductive condition distinct from the acidic deprotection required for Boc groups (e.g., TFA/DCM) [2]. In multi-step syntheses requiring acid-sensitive functionalities elsewhere in the molecule, only the Cbz-protected compound preserves those moieties during deprotection; conversely, substitution with the Boc analog risks unwanted side reactions or total synthesis failure. This orthogonality is non-negotiable in complex asymmetric syntheses of CNS-targeted drug candidates where sequential nitrogen unmasking is required [3].

Benzyl 3-ethylpiperazine-1-carboxylate: Quantified Differentiators Versus Comparator Piperazine Intermediates


Cbz vs Boc Protecting Group: Orthogonal Deprotonation Enables Sequential Piperazine Functionalization

Benzyl 3-ethylpiperazine-1-carboxylate (Cbz-protected) provides orthogonal deprotection capability relative to the Boc-protected analog tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438050-08-9). The Cbz group is selectively cleaved via catalytic hydrogenolysis (H₂/Pd-C) without affecting acid-labile groups [1], whereas the Boc group requires acidic conditions (e.g., TFA) that may degrade acid-sensitive functionalities [2]. This orthogonality enables chemists to protect one piperazine nitrogen with Cbz and the other with Boc, then deprotect either nitrogen independently in any desired sequence [3].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Enantiomeric Purity Requirements: (R)- vs (S)- vs Racemic Benzyl 3-ethylpiperazine-1-carboxylate in Asymmetric Drug Synthesis

The (R)-enantiomer hydrochloride salt (CAS 1217699-53-0) and (S)-enantiomer hydrochloride salt (CAS 1217764-12-9) of Benzyl 3-ethylpiperazine-1-carboxylate are commercially available with defined stereochemical purity specifications, typically ≥95% to 98% enantiomeric excess . In contrast, the racemic mixture (CAS 1031927-01-1) contains equal amounts of both enantiomers (defined stereocenter count = 0) . This stereochemical distinction is critical because piperazine-containing CNS-active drug candidates (e.g., dopamine D2 and serotonin 5-HT₆ receptor ligands) exhibit enantiomer-dependent receptor binding profiles [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Physicochemical Profile: LogP and Hydrogen Bonding Differentiate Cbz-Protected from Boc-Protected 3-Ethylpiperazine

Benzyl 3-ethylpiperazine-1-carboxylate (Cbz-protected) exhibits a calculated LogP of 1.9 [1], substantially higher than the Boc-protected analog (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3) which has a calculated XLogP3 of 1.4 . This 0.5 LogP difference corresponds to an approximately 3.2-fold higher lipophilicity for the Cbz compound, affecting chromatographic behavior, membrane permeability predictions, and formulation considerations in early-stage drug discovery. Both compounds share identical hydrogen bond donor count (1) and acceptor count (3), but differ in topological polar surface area (TPSA) and molecular weight (248.32 vs. 214.30 g/mol) .

ADME Prediction Drug-likeness Physicochemical Properties

Hydrochloride Salt Formation: Enhanced Aqueous Solubility and Stability for Storage and Handling

The hydrochloride salt of Benzyl 3-ethylpiperazine-1-carboxylate (e.g., (R)-enantiomer HCl, CAS 1217699-53-0) provides enhanced aqueous solubility and long-term storage stability compared to the free base (CAS 1031927-01-1) [1]. The hydrochloride form increases hydrogen bond acceptor count from 3 to 4 and adds one covalent bond donor unit, facilitating crystalline solid formation suitable for precise weighing and formulation [2]. Commercial suppliers specify purity ≥98% for the hydrochloride salt with recommended storage at 2-8°C .

Salt Selection Formulation Stability

Procurement-Driven Application Scenarios for Benzyl 3-ethylpiperazine-1-carboxylate


Asymmetric Synthesis of CNS-Active Piperazine-Containing Drug Candidates

The single-enantiomer hydrochloride salts of Benzyl 3-ethylpiperazine-1-carboxylate (R- or S-configuration) are optimal for constructing stereochemically defined piperazine scaffolds targeting CNS receptors such as dopamine D₂ and serotonin 5-HT₆ . The defined stereocenter (count = 1) ensures that downstream drug candidates possess the precise three-dimensional geometry required for specific receptor binding, avoiding the 50% inactive stereoisomer contamination inherent to racemic starting material procurement [6].

Multi-Step Sequential Nitrogen Functionalization Requiring Orthogonal Protection

In synthetic routes where both piperazine nitrogens must be independently functionalized in a controlled sequence, Benzyl 3-ethylpiperazine-1-carboxylate (Cbz-protected) should be selected over the Boc-protected analog when the synthetic pathway contains acid-sensitive functionalities (e.g., silyl ether protecting groups, acid-labile heterocycles, or acetals) . The Cbz group's orthogonal hydrogenolytic deprotection (H₂/Pd-C) leaves acid-sensitive moieties intact, whereas Boc removal under acidic TFA conditions would cause collateral degradation [6].

Reverse-Phase HPLC Purification Method Development for Lipophilic Intermediates

The higher calculated LogP (1.9) of Benzyl 3-ethylpiperazine-1-carboxylate relative to Boc-protected 3-ethylpiperazine (LogP = 1.4) necessitates modified reverse-phase chromatography conditions for purification . Procurement of the Cbz-protected compound is indicated when the desired synthetic intermediate requires increased organic modifier concentration (e.g., acetonitrile or methanol) in the mobile phase to achieve adequate retention and separation from polar byproducts .

Long-Term Reagent Stockpiling for Medicinal Chemistry Core Facilities

The hydrochloride salt form (CAS 1217699-53-0 for R-enantiomer; CAS 1217764-12-9 for S-enantiomer) should be procured over the free base (CAS 1031927-01-1) for institutional compound libraries or core facility reagent banks where extended storage stability (≥12 months at 2-8°C) and weighing accuracy are paramount . The crystalline solid nature of the hydrochloride salt minimizes hygroscopic degradation and enables precise milligram-scale dispensing for parallel synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-ethylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.